molecular formula C22H23N3O3S2 B2585504 N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-90-1

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2585504
CAS RN: 941980-90-1
M. Wt: 441.56
InChI Key: FVITWXICNMHWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives

A study on rhodanine-3-acetic acid-based amides, esters, and derivatives identified potential antimicrobial agents against bacteria, mycobacteria, and fungi. One derivative, in particular, exhibited notable activity against Mycobacterium tuberculosis, while others showed promise against non-tuberculous mycobacteria and Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Antibacterial, Antifungal, and Antiviral Properties of Benzothiazole Derivatives

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated significant antibacterial, antifungal, and antiviral activities. Some compounds displayed superior effects compared to standard treatments, highlighting their potential as templates for developing highly-efficient antimicrobial and antiviral agents (Tang et al., 2019).

Anticancer Activity

Evaluation of Anticancer Activity of 4-Thiazolidinones with Benzothiazole Moiety

A series of novel 4-thiazolidinones containing a benzothiazole moiety were synthesized and evaluated for their anticancer activity. Two compounds showed promising activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antibacterial and Antifungal Activities of Coumarins

Synthesis and Activity of Thiazole Substituted Coumarins

Innovative coumarin derivatives were synthesized and showed promising antibacterial and antifungal activities. The compounds' structures were confirmed through various spectroscopic techniques, underscoring their potential in antimicrobial research (Parameshwarappa et al., 2009).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-7-9-17(10-8-15)24-21(27)14-30-22-25-18(13-29-22)11-20(26)23-12-16-5-3-4-6-19(16)28-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVITWXICNMHWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.